Cas no 1804935-28-1 (Methyl 4-cyano-5-ethyl-2-iodophenylacetate)

Methyl 4-cyano-5-ethyl-2-iodophenylacetate 化学的及び物理的性質
名前と識別子
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- Methyl 4-cyano-5-ethyl-2-iodophenylacetate
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- インチ: 1S/C12H12INO2/c1-3-8-4-9(6-12(15)16-2)11(13)5-10(8)7-14/h4-5H,3,6H2,1-2H3
- InChIKey: IJOKCIBEBSBOGP-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(C#N)C(=CC=1CC(=O)OC)CC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 297
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 50.1
Methyl 4-cyano-5-ethyl-2-iodophenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010002132-500mg |
Methyl 4-cyano-5-ethyl-2-iodophenylacetate |
1804935-28-1 | 97% | 500mg |
855.75 USD | 2021-07-06 | |
Alichem | A010002132-1g |
Methyl 4-cyano-5-ethyl-2-iodophenylacetate |
1804935-28-1 | 97% | 1g |
1,519.80 USD | 2021-07-06 | |
Alichem | A010002132-250mg |
Methyl 4-cyano-5-ethyl-2-iodophenylacetate |
1804935-28-1 | 97% | 250mg |
480.00 USD | 2021-07-06 |
Methyl 4-cyano-5-ethyl-2-iodophenylacetate 関連文献
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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7. Book reviews
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
Methyl 4-cyano-5-ethyl-2-iodophenylacetateに関する追加情報
Methyl 4-cyano-5-ethyl-2-iodophenylacetate (CAS No. 1804935-28-1): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Methyl 4-cyano-5-ethyl-2-iodophenylacetate (CAS No. 1804935-28-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural features and potential applications in drug development. This compound, characterized by its iodyl and cyanide substituents, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique chemical properties make it particularly valuable for constructing complex molecular architectures, which are often essential for achieving high binding affinity and selectivity in therapeutic agents.
The presence of the iodyl group at the 2-position of the phenyl ring and the cyanide functional group at the 4-position introduces a high degree of reactivity, enabling diverse chemical transformations. These transformations are pivotal for the development of novel pharmacophores, which are the key structural elements responsible for the biological activity of drugs. The compound's ability to undergo cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, makes it an attractive building block for constructing biaryl systems, which are prevalent in many FDA-approved drugs.
In recent years, there has been a surge in research focused on developing new methodologies for the synthesis of complex pharmaceuticals. Methyl 4-cyano-5-ethyl-2-iodophenylacetate has emerged as a preferred intermediate in these efforts due to its compatibility with various synthetic protocols. For instance, its iodine atom can be readily displaced by palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl or vinyl groups at specific positions. This flexibility is particularly useful in medicinal chemistry, where precise control over molecular structure is essential for optimizing drug efficacy and minimizing side effects.
The compound's utility extends beyond simple structural modifications. It has been employed in the synthesis of kinase inhibitors, which are among the most extensively studied drug classes due to their importance in treating cancers and inflammatory diseases. The combination of the iodyl and cyanide groups provides multiple handles for further functionalization, enabling chemists to design molecules with tailored properties. For example, recent studies have demonstrated its use in generating bisubstituted phenols, which are known to exhibit potent inhibitory activity against various kinases.
Another area where Methyl 4-cyano-5-ethyl-2-iodophenylacetate has shown promise is in the development of antiviral agents. The structural motif present in this compound is reminiscent of natural products that have demonstrated antiviral activity. By leveraging its reactivity, researchers have been able to synthesize analogs that target viral enzymes critical for replication. These efforts align with global initiatives to develop treatments against emerging viral threats, underscoring the importance of versatile intermediates like this one.
The synthesis of Methyl 4-cyano-5-ethyl-2-iodophenylacetate itself is an intriguing challenge that highlights advancements in synthetic organic chemistry. Modern methodologies have enabled more efficient and scalable production processes compared to traditional approaches. This improvement is not only cost-effective but also environmentally beneficial, reducing waste and minimizing hazardous byproducts. Such innovations are essential for ensuring a sustainable supply chain in pharmaceutical manufacturing.
In conclusion, Methyl 4-cyano-5-ethyl-2-iodophenylacetate (CAS No. 1804935-28-1) represents a significant advancement in pharmaceutical chemistry as a multifunctional intermediate. Its unique structural features and reactivity make it indispensable for constructing complex drug molecules with high therapeutic potential. As research continues to uncover new applications and synthetic strategies, this compound will undoubtedly remain at the forefront of medicinal chemistry innovation.
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